molecular formula C10H9BrF3NOS B14058707 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14058707
M. Wt: 328.15 g/mol
InChI Key: LWLRYWUPFRRKFN-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a chemical compound with a unique structure that includes an amino group, a trifluoromethylthio group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the bromopropanone moiety.

    Substitution: The bromine atom can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group and the trifluoromethylthio group play crucial roles in its reactivity and interactions. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-2-one include:

  • 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
  • 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one These compounds share structural similarities but differ in their halogen atoms or other substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and applications.

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NOS/c11-5-8(16)2-6-1-7(15)4-9(3-6)17-10(12,13)14/h1,3-4H,2,5,15H2

InChI Key

LWLRYWUPFRRKFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)SC(F)(F)F)CC(=O)CBr

Origin of Product

United States

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